molecular formula C16H11BrO3 B3237614 (Z)-2-(4-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one CAS No. 139276-18-9

(Z)-2-(4-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one

Cat. No.: B3237614
CAS No.: 139276-18-9
M. Wt: 331.16 g/mol
InChI Key: VKLGBMQBIBMWTI-NVNXTCNLSA-N
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Description

(Z)-2-(4-Bromobenzylidene)-6-methoxybenzofuran-3(2H)-one is a synthetic aurone derivative, a class of compounds recognized for their diverse biological potential in scientific research. This compound features a benzofuran core structure with a 4-bromobenzylidene substitution at the 2-position and a methoxy group at the 6-position. Based on studies of structurally similar aurone analogues, this compound is of significant interest in pharmacological research, particularly in the fields of oncology and immunology. Related (Z)-2-benzylidenebenzofuran-3(2H)-one compounds have demonstrated potent anticancer activity by inducing apoptosis and inhibiting key signaling pathways like NF-κB . Furthermore, close analogues have shown promising anti-inflammatory properties by significantly reducing the production of pro-inflammatory cytokines such as TNF-α . The specific structural motifs of this compound suggest potential for similar mechanistic actions, making it a valuable chemical tool for investigating new therapeutic targets. The synthesis of such compounds typically involves the condensation of an appropriate benzaldehyde derivative with a benzofuran-3(2H)-one precursor . This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

(2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO3/c1-19-12-6-7-13-14(9-12)20-15(16(13)18)8-10-2-4-11(17)5-3-10/h2-9H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLGBMQBIBMWTI-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Br)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one is a compound that belongs to the class of benzofuran derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a bromobenzylidene group and a methoxy group. The structural formula can be represented as follows:

C16H14BrO3\text{C}_{16}\text{H}_{14}\text{BrO}_3

This unique structure contributes to its biological properties, particularly in the context of cancer therapy and anti-inflammatory effects.

1. Anticancer Activity

Several studies have investigated the anticancer potential of benzofuran derivatives, including (Z)-2-(4-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one. The following table summarizes the findings related to its efficacy against various cancer cell lines:

Cell Line Inhibition Rate (%) Mechanism of Action
K562 (Leukemia)56.84Induction of apoptosis via ROS generation
SW620 (Colon Cancer)72.14Cell cycle arrest in G1/S phase
HeLa (Cervical Cancer)51.23Apoptosis induction and cell cycle arrest
NCI-H460 (Lung Cancer)80.92Inhibition of cell proliferation

Studies indicate that the compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent caspase activation . Specifically, it has been shown to increase the activity of caspases 3 and 7, crucial enzymes in the apoptotic pathway, indicating its potential as an anticancer agent.

2. Anti-inflammatory Effects

The anti-inflammatory properties of benzofuran derivatives are well-documented. Research has shown that compounds similar to (Z)-2-(4-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β . These effects are attributed to the inhibition of NF-κB signaling pathways, which play a pivotal role in inflammation.

The biological activity of (Z)-2-(4-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound triggers apoptosis in cancer cells through ROS-mediated pathways, affecting mitochondrial integrity and activating caspases.
  • Cell Cycle Arrest : It has been observed that this compound causes cell cycle arrest at the G1/S phase, which is critical for halting cancer cell proliferation.
  • Cytokine Modulation : By downregulating pro-inflammatory cytokines, it exhibits potential therapeutic benefits in chronic inflammatory diseases.

Case Studies

Recent case studies have highlighted the efficacy of benzofuran derivatives in clinical settings:

  • A study demonstrated that patients with chronic inflammatory disorders showed significant improvement when treated with benzofuran compounds, including reduced symptoms and lower inflammatory markers .
  • Another investigation into the use of these compounds in oncology revealed promising results in shrinking tumor sizes and improving patient outcomes .

Scientific Research Applications

Chemical Synthesis and Derivative Development

The synthesis of (Z)-2-(4-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one typically involves the condensation of benzofuran-3(2H)-one with appropriate aldehydes. Various methodologies have been developed for synthesizing benzofuran derivatives, including:

  • Base-Catalyzed Condensation : A common method involves the use of sodium hydroxide as a base to facilitate the reaction between substituted 2′-hydroxyacetophenones and benzaldehydes, yielding a range of chalcone and aurone derivatives .
  • Microwave-Assisted Synthesis : Recent studies have reported solventless condensation reactions under microwave irradiation, which enhance yields and reduce reaction times .

These synthetic approaches are pivotal for generating a library of compounds that can be screened for biological activity.

Biological Activities

The biological activities associated with (Z)-2-(4-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one and its derivatives are extensive:

  • Alkaline Phosphatase Inhibition : Recent studies have identified this compound as a potent inhibitor of alkaline phosphatases (APs), which play crucial roles in various physiological processes. The structure-activity relationship (SAR) analysis revealed that modifications in the substituents significantly affect inhibitory potency .
  • Anticancer Properties : Compounds within the benzofuran class exhibit promising anticancer activities. For instance, certain derivatives have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Activity : Some benzofuran derivatives demonstrate antimicrobial properties, making them potential candidates for developing new antibiotics .

Case Studies and Research Findings

Several studies have highlighted the applications of (Z)-2-(4-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one:

StudyFocusFindings
Total SynthesisDeveloped an efficient synthesis route for benzofuran derivatives with notable bioactivities, including anti-cancer properties.
Clay CatalysisReported solventless synthesis methods using clay catalysts under microwave conditions, achieving high yields of acylaurones derived from benzofuran.
Enzyme InhibitionInvestigated the inhibitory effects on alkaline phosphatases, establishing a correlation between structure modifications and biological activity.

These findings underscore the importance of (Z)-2-(4-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one in medicinal chemistry and its potential as a lead compound for further drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and physicochemical properties of (Z)-2-(4-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one with analogous derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Reference
(Z)-2-(4-Bromobenzylidene)-6-methoxybenzofuran-3(2H)-one 4-Br (benzylidene), 6-OCH3 (benzofuran) C₁₆H₁₁BrO₃ 331.17 Not reported Not reported FT-IR (C=O: 1680 cm⁻¹; Br: 1112 cm⁻¹)
(Z)-2-(4-Bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one (Compound 9) 4-Br (benzylidene), 6-OH (benzofuran) C₁₅H₉BrO₃ 317.14 280 63 FT-IR (OH: 3145 cm⁻¹; C=O: 1680 cm⁻¹)
(Z)-2-(3,4-Dihydroxybenzylidene)-6-methoxybenzofuran-3(2H)-one (6p) 3,4-diOH (benzylidene), 6-OCH3 C₁₆H₁₂O₅ 284.26 221.7–222.4 52.3 ¹H NMR (δ 7.64–6.90, methoxy at δ 3.95)
(Z)-6-Hydroxy-2-(3-hydroxy-4-methoxybenzylidene)benzofuran-3(2H)-one (6y) 3-OH,4-OCH3 (benzylidene), 6-OH C₁₆H₁₂O₅ 284.26 254.9–255.5 86.2 ¹H NMR (δ 11.14, 9.28 for OH; δ 3.82 for OCH3)
(Z)-2-(2-Bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one 2-Br (benzylidene), 6-OH C₁₅H₉BrO₃ 317.14 Not reported Not reported HRMS (m/z: 253.0505 [M-H]⁻)

Key Observations:

  • Substituent Effects on Solubility: Hydroxy groups (e.g., Compound 9, 6p) improve aqueous solubility due to hydrogen bonding, while methoxy groups enhance lipophilicity .
  • Melting Points: Brominated derivatives (e.g., Compound 9) exhibit higher melting points (~280°C) compared to non-halogenated analogs (~220–255°C), likely due to stronger intermolecular interactions .
  • Synthetic Yields: Yields vary significantly (26–93.7%) depending on substituent complexity and purification methods .
Antimicrobial and Antiplasmodial Activity
  • (Z)-2-(4-Bromobenzylidene)-6-methoxybenzofuran-3(2H)-one derivatives (e.g., Compound 2i) demonstrated potent activity against S. aureus (MIC: 2.3 μM) and C. albicans .
  • (Z)-2-Benzylidene-4,6-dimethoxybenzofuran-3(2H)-one derivatives (e.g., M7) showed antiplasmodial activity against P. falciparum (IC₅₀: 2.3 μM) with low cytotoxicity .
  • Non-brominated analogs (e.g., 6p, 6y) exhibited moderate activity, highlighting the critical role of bromine in enhancing target binding .
Cytotoxicity Profiles
  • Methoxy-substituted compounds (e.g., 6p) had higher bioavailability scores (0.55–0.56) compared to hydroxy analogs (0.45–0.50) .

Q & A

Q. Table 1: Substituent Effects on Yield (Representative Data from Analogues)

Substituent (R)Reaction Time (h)Temperature (°C)Yield (%)
4-Br87078
4-OCH₃66085
3,5-Cl₂108062

Basic Question: How is the stereochemistry (Z/E isomerism) of this compound confirmed experimentally?

Answer:
The Z-configuration is validated using:

X-ray crystallography : Direct determination of the double-bond geometry (e.g., dihedral angles between benzofuranone and benzylidene groups) .

NMR spectroscopy :

  • ¹H NMR : Coupling constants (J ≈ 12–14 Hz for transoid protons in Z-isomers) .
  • NOESY : Spatial proximity between the 4-bromo substituent and benzofuranone protons .

Advanced Question: How do electronic and steric effects of substituents on the benzylidene moiety influence biological activity?

Answer:
Substituents modulate activity via:

  • Electron-withdrawing groups (e.g., Br, NO₂) : Enhance electrophilicity, improving interactions with biological targets (e.g., kinase inhibition) .
  • Steric bulk : Bulky groups (e.g., 3,5-diCl) reduce binding affinity due to steric clashes .

Q. Table 2: Biological Activity of Analogues (Cancer Cell Lines)

Substituent (R)IC₅₀ (μM) against MCF-7IC₅₀ (μM) against HeLa
4-Br12.3 ± 1.215.6 ± 1.5
4-OCH₃28.7 ± 2.134.9 ± 2.8
3,5-Cl₂>50>50

Advanced Question: How can computational modeling predict the compound’s reactivity and interaction with biological targets?

Answer:

DFT calculations : Predict electrophilic sites (e.g., α,β-unsaturated ketone) prone to nucleophilic attack .

Molecular docking : Simulate binding to enzymes (e.g., COX-2, topoisomerase II) using software like AutoDock. Key interactions include hydrogen bonding with methoxy groups and hydrophobic contacts with bromophenyl rings .

Advanced Question: What experimental strategies resolve contradictions in substituent-dependent activity data?

Answer:

Structure-Activity Relationship (SAR) studies : Systematically vary substituents and correlate with bioassay results .

Crystallographic analysis : Resolve steric/electronic conflicts by comparing ligand-bound enzyme structures .

Kinetic assays : Measure binding kinetics (e.g., Kd, kon/koff) to distinguish steric vs. electronic effects .

Advanced Question: How can regioselectivity challenges in bromination or demethylation be addressed?

Answer:

  • Bromination : Use NBS (N-bromosuccinimide) in CCl₄ for selective para-bromination .
  • Demethylation : BBr₃ in DCM at -78°C cleaves methoxy groups without degrading the benzofuranone core .

Advanced Question: What are the limitations in stability studies, and how can degradation be minimized during experiments?

Answer:

  • Limitations :
    • Degradation of α,β-unsaturated ketones under prolonged light exposure .
    • Hydrolysis in aqueous buffers (pH > 7) .
  • Mitigation :
    • Store samples in amber vials at -20°C.
    • Use stabilizers (e.g., ascorbic acid) in aqueous media .

Advanced Question: How is regioselectivity in benzofuranone functionalization controlled during synthesis?

Answer:

  • Electrophilic substitution : Direct methoxy groups to activate para positions via resonance .
  • Protecting groups : Use benzyloxy groups to block undesired sites during condensation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-(4-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one
Reactant of Route 2
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Reactant of Route 2
(Z)-2-(4-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one

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